molecular formula C6H9Br2NS B1383238 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide CAS No. 100245-78-1

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide

Cat. No.: B1383238
CAS No.: 100245-78-1
M. Wt: 287.02 g/mol
InChI Key: FONYLHXCHIVKBI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is an organic compound with the molecular formula C6H9Br2NS. It is a thiazole derivative, characterized by the presence of a bromomethyl group and two methyl groups attached to the thiazole ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide typically involves the bromination of 4,5-dimethyl-1,3-thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of thiazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The thiazole ring can participate in coordination with metal ions, influencing its reactivity and potential biological activities. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

    2-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a thiazole ring.

    2-(Bromomethyl)-4,5-dimethylthiazole: The non-hydrobromide form of the compound.

    2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole: Similar compound with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of the bromomethyl group and the thiazole ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-(bromomethyl)-4,5-dimethyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYLHXCHIVKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CBr)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-78-1
Record name 2-(bromomethyl)-4,5-dimethyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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